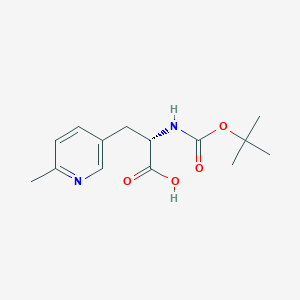![molecular formula C10H18N2 B13327559 1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-amine](/img/structure/B13327559.png)
1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-amine is a compound that features a unique bicyclo[1.1.1]pentane structure. This structure is known for its rigidity and three-dimensional character, making it an attractive scaffold in drug design and materials science . The bicyclo[1.1.1]pentane moiety can serve as a bioisostere for para-substituted benzene rings, providing enhanced solubility, membrane permeability, and metabolic stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-amine typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Nucleophilic/Radical Addition: This method involves the addition of nucleophiles or radicals across the central bond of [1.1.1]propellane.
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the scalability and efficiency of these synthetic routes .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the piperidine nitrogen .
Wissenschaftliche Forschungsanwendungen
1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane moiety can mimic the geometry and substituent exit vectors of para-substituted benzene rings, allowing it to interact with biological targets in a similar manner. This interaction can lead to enhanced solubility, membrane permeability, and metabolic stability, making it a valuable scaffold in drug design .
Vergleich Mit ähnlichen Verbindungen
1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-amine can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same bicyclo[1.1.1]pentane core and exhibit similar properties, such as rigidity and three-dimensional character.
Para-Substituted Benzene Rings: The bicyclo[1.1.1]pentane moiety serves as a bioisostere for para-substituted benzene rings, providing enhanced solubility and metabolic stability.
The uniqueness of this compound lies in its ability to combine the beneficial properties of both bicyclo[1.1.1]pentane and piperidine, making it a versatile compound for various scientific research applications .
Eigenschaften
Molekularformel |
C10H18N2 |
|---|---|
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
1-(1-bicyclo[1.1.1]pentanyl)piperidin-4-amine |
InChI |
InChI=1S/C10H18N2/c11-9-1-3-12(4-2-9)10-5-8(6-10)7-10/h8-9H,1-7,11H2 |
InChI-Schlüssel |
QAPBQICNXBAPMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)C23CC(C2)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


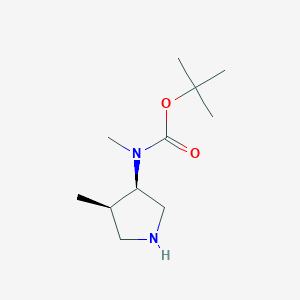
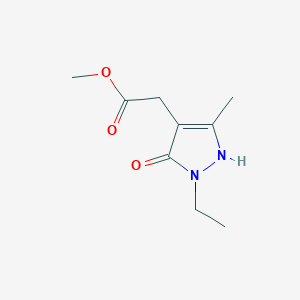
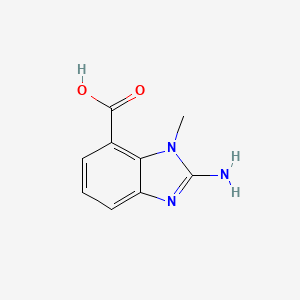
![Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol](/img/structure/B13327504.png)
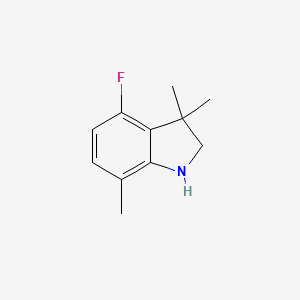
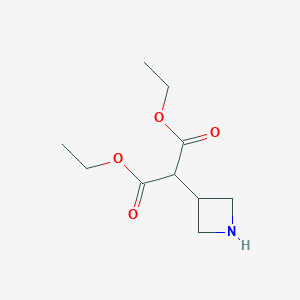
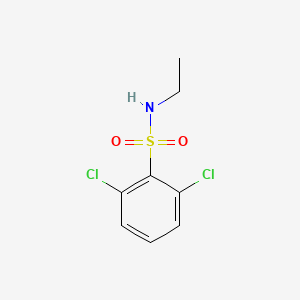


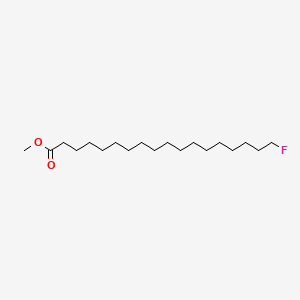
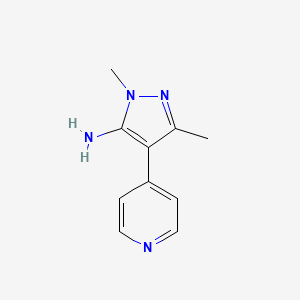
![7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13327549.png)

